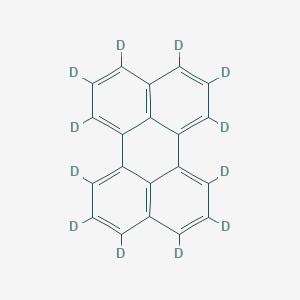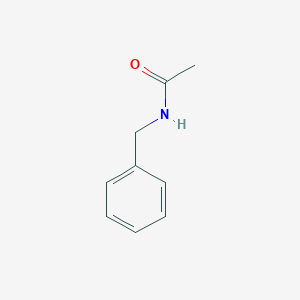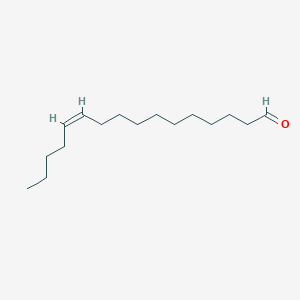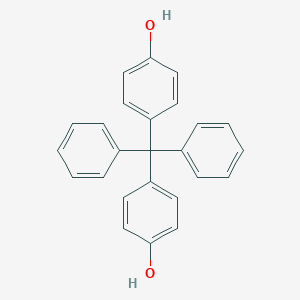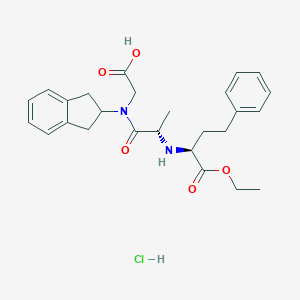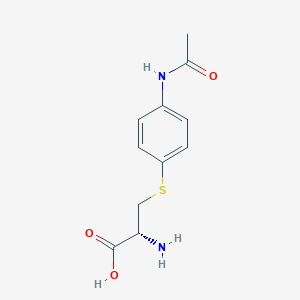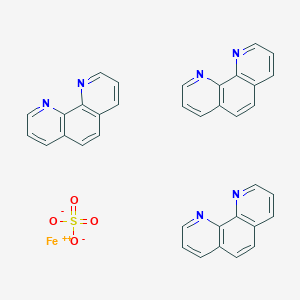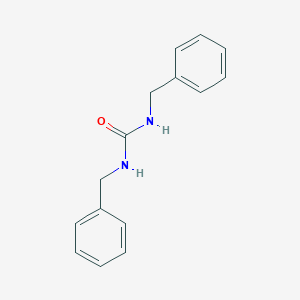
4-Chlorocyclohexene
Overview
Description
4-Chlorocyclohexene (4-CH) is a highly versatile and widely used organic compound in the field of synthetic organic chemistry. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 4-CH has been used in a variety of scientific applications, including synthesis of other organic compounds, as a catalyst, and in industrial processes. In addition, 4-CH is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
Synthesis and Chemical Reactions
4-Chlorocyclohexene has been studied for its synthesis and chemical reactions. The synthesis from 1, 4-cyclohexadiene and hydrogen chloride was investigated, resulting in products like dichlorocyclohexanes and 1, 4-cyclohexadiene. Additionally, its reaction with aqueous sulfuric acid produced cis- and trans-isomers of 3-and 4-chlorocyclohexanols along with other by-products like sulfates of chlorocyclohexanols, dichlorocyclohexanes, and phenylcyclohexane (Amagasa, Saito, Suzuki, & Kobayashi, 1970).
Kinetic Studies
The thermal decompositions of this compound were studied, revealing insights into its gas-phase reactions. The rate constants for hydrogen chloride elimination were determined, highlighting the influence of the double bond position relative to the chlorine atom on the rate of this reaction (Holmes & Dakubu, 1972).
Cyclization Applications
Cyclization of 1,5-hexadien-3-ols was explored, where this compound moiety is used in the production of chloro-octalines, octalones, and hexahydro-azulenones. This demonstrates its utility in complex organic synthesis processes (Idrissi & Santelli, 1989).
Molecular Structure Analysis
The molecular structures of mono-substituted chlorocyclohexene were determined using gas-phase electron diffraction. This provided detailed insights into bond distances and angles, contributing to a better understanding of its structural properties (Lu, Chiang, & Chiang, 1980).
Plasticizer Radiation Stability
A study on the effect of a plasticizer on the radiation stability of poly(vinyl chloride) utilized this compound as a model compound. This research highlighted the changes in radiolysis products due to the presence of a plasticizer, contributing to the understanding of material stability under radiation (Szymański, S̀mietańska, & Truszkowski, 1980).
Photolysis Studies
The generation and reactivity of 4-aminophenyl cations by photolysis of 4-chloroaniline were investigated, demonstrating the potential use of this compound in photochemical processes and its reactivity under such conditions (Guizzardi et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chlorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVDTXDSDVLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918791 | |
| Record name | 4-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-65-4 | |
| Record name | 4-Chlorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorocyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the double bond in chlorocyclohexenes influence their thermal decomposition?
A: Research indicates that the position of the double bond relative to the chlorine atom in chlorocyclohexenes significantly impacts their thermal decomposition rate. While a β double bond shows no significant effect, an α double bond can increase the rate of hydrogen chloride elimination by approximately 100-fold. This difference highlights the importance of structural considerations in predicting the reactivity of these compounds. []
Q2: Can 4-chlorocyclohexene be synthesized efficiently, and what are the main byproducts?
A: A study investigating the synthesis of this compound from 1,4-cyclohexadiene and hydrogen chloride found that using zinc chloride as a catalyst and glacial acetic acid as a solvent led to a 75% yield of this compound. The main byproducts were dichlorocyclohexanes (21%) and unreacted 1,4-cyclohexadiene (4%). This method offers a relatively efficient route for this compound synthesis. []
Q3: Have there been any theoretical studies on the elimination kinetics of this compound?
A: Yes, theoretical calculations have been employed to investigate the gas-phase elimination kinetics of this compound. This research likely explored the reaction mechanisms and energy barriers involved in the elimination of hydrogen chloride from the molecule, providing valuable insights into its reactivity and potential applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



